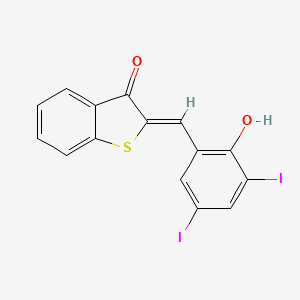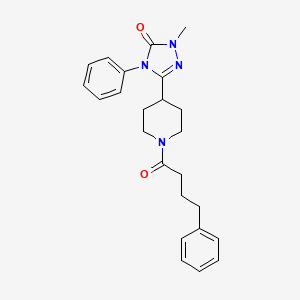
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of iodine atoms and a benzylidene group, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 1-benzothiophen-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the benzylidene group can be reduced to form a single bond.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzothiophene ketone, while reduction may produce a benzothiophene alcohol.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicinal chemistry, this compound could be explored for its therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anticancer, and antimicrobial agents.
Industry
In the industrial sector, this compound may be used in the development of advanced materials. Its unique chemical properties could contribute to the creation of new polymers, coatings, or electronic materials.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiophene core and iodine atoms could play a crucial role in binding to these targets and exerting biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2Z)-2-(2-hydroxybenzylidene)-1-benzothiophen-3(2H)-one: Lacks the iodine atoms, which may affect its reactivity and biological activity.
(2Z)-2-(3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Uniqueness
(2Z)-2-(2-hydroxy-3,5-diiodobenzylidene)-1-benzothiophen-3(2H)-one is unique due to the presence of both hydroxyl and diiodo groups
Propiedades
Fórmula molecular |
C15H8I2O2S |
|---|---|
Peso molecular |
506.10 g/mol |
Nombre IUPAC |
(2Z)-2-[(2-hydroxy-3,5-diiodophenyl)methylidene]-1-benzothiophen-3-one |
InChI |
InChI=1S/C15H8I2O2S/c16-9-5-8(14(18)11(17)7-9)6-13-15(19)10-3-1-2-4-12(10)20-13/h1-7,18H/b13-6- |
Clave InChI |
QNZUALQVLBDZQZ-MLPAPPSSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)O)/S2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C(=CC(=C3)I)I)O)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-4-tert-butylbenzamide](/img/structure/B14950644.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B14950647.png)
![N'-[(E)-(2-ethoxynaphthalen-1-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B14950651.png)
![N'-[(E)-[4-(3-ethylpyridin-1-ium-1-yl)-2-oxo-3H-1,3-thiazol-5-yl]methylideneamino]carbamimidothioate](/img/structure/B14950658.png)
![2-Amino-5-oxo-4-pyridin-3-yl-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14950659.png)

![2,4-Dibromo-6-({(E)-2-[2-(1-naphthylamino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B14950669.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B14950676.png)
![1,1'-{[2,5-Bis(methylsulfanyl)thiene-3,4-diyl]dimethanediyl}dipyridinium](/img/structure/B14950679.png)
![(5E)-5-({[(4-methoxy-3-nitrophenyl)carbonyl]oxy}imino)-3-methyl-5,6,7,8-tetrahydronaphthalen-2-yl 4-methoxy-3-nitrobenzoate](/img/structure/B14950683.png)
![N-ethyl-N-[2-hydroxy-3-(2-methoxy-4-methylphenoxy)propyl]sulfamate](/img/structure/B14950685.png)

![3-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B14950697.png)
